![molecular formula C6H8F2O B13409042 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 758709-86-3](/img/structure/B13409042.png)
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-2-methyl-1-oxaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure and the presence of both difluoromethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2One common method involves the reaction of a suitable precursor with difluorocarbene, generated in situ from difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the generation of the difluorocarbene intermediate .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]butane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]hexane
- 2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]heptane
Uniqueness
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its specific spirocyclic structure and the presence of both difluoromethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
758709-86-3 |
|---|---|
Molekularformel |
C6H8F2O |
Molekulargewicht |
134.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C6H8F2O/c1-5(4(7)8)6(9-5)2-3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
BCHXFDPRINRBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CC2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
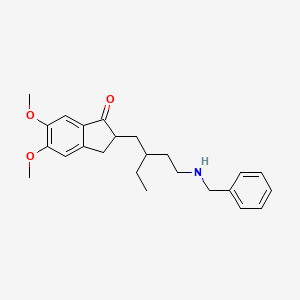
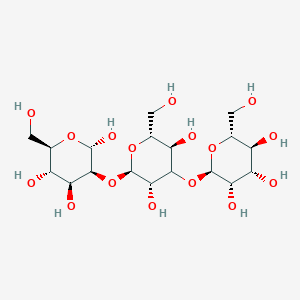
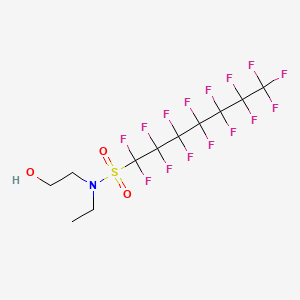
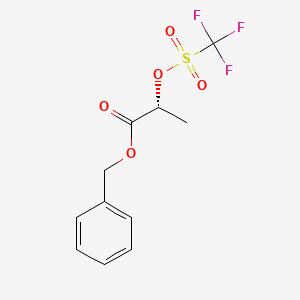
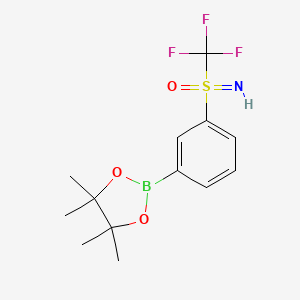
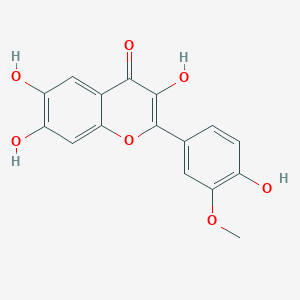


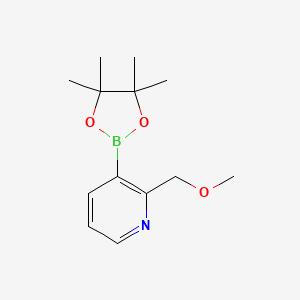
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
